Melt Processability Gate: PA9T/PA9M-T vs. PA6T — Melting Point Below Decomposition Threshold
The most fundamental differentiation conferred by the C9-methyl-branched diamine structure of MODA is that it enables melt-processable semi-aromatic polyamides. Aromatic polyamides based on terephthalic acid and the short-chain linear diamine 1,6-hexanediamine (PA6T) exhibit a melting point of approximately 370 °C, which exceeds the thermal decomposition temperature of the polymer and thus precludes melt molding without substantial copolymerization-based melting point depression [1]. Polyamides incorporating MODA and/or NMDA as the diamine component—including both 9-T polyamide (NMDA homopolymer) and 9M-T polyamide (NMDA/MODA copolymer)—achieve melting points in the range of 280–320 °C, well below the decomposition threshold, thereby enabling conventional injection molding, melt spinning, and other thermoplastic processing techniques . This is a binary, gate-level differentiation: without the longer, branched diamine, the polymer class cannot be manufactured by standard melt-processing methods.
| Evidence Dimension | Melting point (Tm) relative to thermal decomposition temperature (Td) |
|---|---|
| Target Compound Data | PA9T/PA9M-T (MODA-containing): Tm ≈ 306 °C, melt-processable; Tg ≈ 125 °C |
| Comparator Or Baseline | PA6T (1,6-hexanediamine + terephthalic acid): Tm ≈ 370 °C, exceeds Td, cannot be melt molded without modification |
| Quantified Difference | Tm lowered by ~60–90 °C relative to PA6T; polymer is melt-processable vs. non-processable |
| Conditions | Polycondensation of terephthalic acid with respective diamines; melt molding assessment |
Why This Matters
This determines whether the polymer can be manufactured at all by standard thermoplastic processing methods—a binary selection criterion for procurement of diamine monomers for engineering polyamide production.
- [1] Oka, H., Kashimura, T., Yokota, S., Hayashihara, H., U.S. Patent 5,670,608 (1997), 'Polyamide and polyamide composition,' Kuraray Co., Ltd. Available at: http://www.everypatent.com/comp/pat5670608.html. View Source
